molecular formula C14H13Cl2NO B14860753 4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol

4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol

Cat. No.: B14860753
M. Wt: 282.2 g/mol
InChI Key: QGKHVYMOZXHPKW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorobenzylamine with 4-chloro-2-formylphenol under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol is widely used in scientific research, particularly in:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound.

Properties

IUPAC Name

4-chloro-2-[[(4-chlorophenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c15-12-3-1-10(2-4-12)8-17-9-11-7-13(16)5-6-14(11)18/h1-7,17-18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKHVYMOZXHPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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